molecular formula C7H5FN2S B1267395 2-Amino-6-fluorobenzothiazole CAS No. 348-40-3

2-Amino-6-fluorobenzothiazole

Cat. No. B1267395
CAS RN: 348-40-3
M. Wt: 168.19 g/mol
InChI Key: CJLUXPZQUXVJNF-UHFFFAOYSA-N
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Patent
US05594145

Procedure details

22.4 g of 2-amino-6-fluorobenzothiazole (pure substance content: 97%) and 191.1 g of 30% hydrochloric acid are introduced into a 750 ml pressure vessel at room temperature. The mixture is subsequently heated for 30 minutes at 50° C. and then cooled to 10° C. Then, 46.7 g of aqueous, 40% sodium nitrite solution are metered in at a uniform rate in the course of 1 hour at 10° C., with vigorous stirring. After metering in has ended, stirring of the reaction mixture is continued for 12 hours at 20° C. Excess nitrite is then removed by adding approximately 12.5 g of 18% aqueous urea solution. The reaction vessel is subsequently sealed, and the reaction mixture is heated for 5 hours at 140°-150° C. (pressure approximately 4-5 bar). After the mixture has cooled to 20° C., the gray, crystalline product is filtered off with suction, washed with a small amount of water and dried at 60° C. to constant weight. 18.9 g of 6-fluorobenzothiazol-2-one with a pure substance content of 97.7% are obtained (corresponding to 85% yield). The product which is redissolved under alkaline conditions has a melting point of 188.4° C.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
191.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.Cl.N([O-])=[O:14].[Na+]>>[F:11][C:9]1[CH:8]=[CH:7][C:5]2[NH:6][C:2](=[O:14])[S:3][C:4]=2[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)F
Name
Quantity
191.1 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
CUSTOM
Type
CUSTOM
Details
are metered in at a uniform rate in the course of 1 hour at 10° C., with vigorous stirring
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Excess nitrite is then removed
ADDITION
Type
ADDITION
Details
by adding approximately 12.5 g of 18% aqueous urea solution
CUSTOM
Type
CUSTOM
Details
The reaction vessel is subsequently sealed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for 5 hours at 140°-150° C. (pressure approximately 4-5 bar)
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture has cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
the gray, crystalline product is filtered off with suction
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. to constant weight

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=CC2=C(NC(S2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.